molecular formula C13H19NO2 B3372319 Tert-butyl 2-(3-(aminomethyl)phenyl)acetate CAS No. 885280-75-1

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate

Cat. No. B3372319
CAS RN: 885280-75-1
M. Wt: 221.29
InChI Key: OVIMTIMRQGWSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate, also known as Boc-3-aminomethylphenylacetic acid, is a chemical compound widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a protecting group for amino acids during peptide synthesis.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate involves the protection of the amino group of an amino acid during peptide synthesis. The protecting group is removed at the end of the synthesis process to yield the desired peptide. The use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate as a protecting group improves the yield and purity of the final product.
Biochemical and Physiological Effects:
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate does not have any known biochemical or physiological effects. It is used solely as a protecting group for amino acids during peptide synthesis.

Advantages and Limitations for Lab Experiments

The use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate as a protecting group for amino acids during peptide synthesis has several advantages. It improves the yield and purity of the final product, and it is easily removed at the end of the synthesis process. However, Tert-butyl 2-(3-(aminomethyl)phenyl)acetate has some limitations. It is not suitable for the protection of certain amino acids, such as cysteine and histidine, and it is not compatible with certain reaction conditions, such as acidic or basic conditions.

Future Directions

There are several future directions for the use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate in scientific research. One direction is the development of new protecting groups that are more efficient and compatible with a wider range of reaction conditions. Another direction is the synthesis of new bioactive peptides using Tert-butyl 2-(3-(aminomethyl)phenyl)acetate as a starting material. Additionally, the use of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate in the synthesis of peptide-based drugs and therapeutics is an area of active research.

Scientific Research Applications

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate is widely used in scientific research as a protecting group for amino acids during peptide synthesis. It is also used in the synthesis of various bioactive peptides, such as neuropeptides, opioid peptides, and vasopressin analogs. Furthermore, Tert-butyl 2-(3-(aminomethyl)phenyl)acetate is used as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIMTIMRQGWSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696465
Record name tert-Butyl [3-(aminomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate

CAS RN

885280-75-1, 479586-24-8
Record name 1,1-Dimethylethyl 3-(aminomethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(aminomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.